2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound notable for its structural features and potential biological activities. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have been widely studied for their pharmacological properties. The compound's unique structure combines a pyrazolo-pyridine framework with an acetic acid moiety, contributing to its reactivity and biological significance.
The compound is synthesized through various chemical methods, often involving multi-step reactions that incorporate different functional groups. Its molecular formula is , with a molecular weight of approximately 325.243 g/mol. It is cataloged under the CAS number 937605-78-2 and has a purity of 95% in commercial preparations .
This compound is classified as a heterocyclic aromatic compound, specifically a pyrazolo[3,4-b]pyridine derivative. Its classification is significant due to the diverse biological activities exhibited by compounds in this category, including anti-inflammatory and anticancer properties.
The synthesis of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and catalysts used are crucial for optimizing yields and purity during synthesis .
The molecular structure of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid can be described as follows:
The reactivity of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid can be explored through various chemical reactions:
These reactions are essential for understanding the compound's potential modifications and applications in medicinal chemistry .
The mechanism of action for compounds like 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid often involves interaction with specific biological targets:
Data from studies indicate that such compounds can modulate inflammatory responses effectively, making them candidates for therapeutic applications .
Relevant data from chemical analyses suggest that modifications to substituents can significantly alter these properties, impacting both solubility and reactivity profiles .
The applications of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid span various fields:
Research continues to explore its full potential in therapeutic applications, particularly in developing new anti-inflammatory agents .
Pyrazolo[3,4-b]pyridine derivatives are systematically classified based on their synthetic methodologies and ring substitution patterns. The two principal synthetic approaches govern structural taxonomy:
Table 1: Structural Taxonomy of Pyrazolo[3,4-b]pyridine Derivatives Based on Synthetic Methodology
Synthetic Route | Key Intermediates | Representative Substituents | Positional Modifications |
---|---|---|---|
Pyrazole Ring Formation | Chloronicotinonitriles (e.g., 2-chloro-3-cyanopyridine) | 3-Amino, 6-alkoxy, 4-aryl | C3 (amino), C4 (aryl/heteroaryl), C6 (alkoxy) |
Pyridine Ring Formation | 5-Aminopyrazoles + β-dicarbonyl equivalents | 4-Amino, 3-aryl, 5-ester/carbonitrile | N1 (aryl), C3 (alkyl/aryl), C5 (electron-withdrawing groups) |
Multicomponent Reactions | Hydrazines + dual β-ketonitriles | 3,6-Diaryl, 4-amino, 1-aryl | Simultaneous C3,C6 diarylation + C4 amination |
Metal-Catalyzed Cyclizations | Halogenated precursors + cross-coupling | 5-Aryl, 6-hetaryl (e.g., furyl) | Late-stage diversification at C5/C6 positions |
The compound 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid exemplifies a derivative synthesized via pyrazole ring formation methodology. Its structural features include a C6 furyl heterocycle (positioned para to the bridgehead nitrogen), a C3 methyl group, and a C4 trifluoromethyl group – all critical for bioactivity. The N1-position is functionalized with an acetic acid moiety, enhancing water solubility and enabling potential salt formation for improved bioavailability [1] [8]. The molecular architecture adheres to "drug-like" properties with a molecular weight of 307.25 g/mol and calculated logP of approximately 2.7-3.0, balancing lipophilicity and hydrophilicity for cellular penetration [7].
Table 2: Structural Features of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
Position | Substituent | Chemical Significance | Synthetic Origin |
---|---|---|---|
N1 | -CH₂COOH | Enhances hydrophilicity, enables salt formation, potential for target interactions | Alkylation of pyrazolo[3,4-b]pyridine N1 nitrogen |
C3 | -CH₃ (methyl) | Electron-donating group enhancing ring basicity and metabolic stability | Derived from hydrazine precursor or cyclization step |
C4 | -CF₃ (trifluoromethyl) | Strong electron-withdrawing group improving membrane permeability and binding affinity | Introduced via trifluoromethylation or using CF₃-containing building blocks |
C6 | 2-Furyl | Hydrogen-bond acceptor, contributes to π-stacking interactions, modulates electron density | Suzuki coupling or heterocyclic building block incorporation |
Traditional antifungal therapies predominantly target essential fungal structures like cell membranes (ergosterol biosynthesis inhibitors) or cell walls (echinocandins). However, the emergence of pan-resistant fungal pathogens with attributable mortality rates reaching 75% in disseminated infections necessitates innovative strategies [3] [10]. Targeting non-essential fungal kinases represents a paradigm shift with distinct advantages:
Reduced Toxicity Profiles: Fungal-specific kinases like Pkh1 (PDK1 ortholog) and IPKs exhibit significant structural divergence from human counterparts. For example, Candida albicans Pkh1 lacks the pleckstrin homology domain present in human PDK1 and shares only ≈50% active-site identity, enabling selective inhibition without cross-reactivity to human kinome [3] [5]. Similarly, fungal inositol polyphosphate kinases (IPKs) function in linear pathways without the redundancy observed in mammalian systems, creating exploitable differences [5].
Broad-Spectrum Potential: Kinases regulating virulence pathways (e.g., cell wall integrity signaling, biofilm formation) are conserved across Candida, Aspergillus, and Cryptococcus species. Inhibitors like KP-372-1 (a PDK1 inhibitor) demonstrate fungicidal activity against yeast and fungal biofilms by blocking cell wall integrity (CWI) signaling pathways, evidenced by suppression of Rlm1-dependent transcription [3].
Overcoming Resistance: Non-essential kinases participate in stress adaptation and virulence regulation rather than core survival, reducing selective pressure for resistance development. Genetic deletion of CAB1 (encoding pantothenate kinase) in C. albicans and A. fumigatus ablates virulence without affecting in vitro growth, confirming that CoA biosynthesis inhibition specifically compromises pathogen fitness during infection [10].
Table 3: Promising Fungal Kinase Targets for Antifungal Development
Kinase Target | Biological Function | Fungal Pathogens Affected | Validation Approach | Inhibitor Example |
---|---|---|---|---|
PDK1 Orthologs (Pkh1/2/3) | Regulators of cell wall integrity (CWI) pathway | C. albicans, C. neoformans | KP-372-1 blocks CWI signaling and causes cell lysis | KP-372-1, OSU-03012, UCN-01 |
Inositol Polyphosphate Kinases (IPKs) | Virulence factor regulation, stress response | C. neoformans, A. fumigatus | IPK deletion mutants show attenuated virulence | N/A (Target validation stage) |
Pantothenate Kinase (PanK) | Coenzyme A biosynthesis | C. albicans, A. fumigatus | Conditional mutants show 99% growth inhibition | 3,4-methylenedioxy-β-nitrostyrene |
The compound 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid is strategically designed to exploit these advantages. Its pyrazolo[3,4-b]pyridine core serves as a kinase-privileged scaffold capable of occupying ATP-binding pockets, while the C6 furyl moiety may mimic purine interactions critical for kinase inhibition. The trifluoromethyl group enhances fungal membrane penetration, potentially facilitating access to intracellular kinase targets [3] [9].
Bioactivity optimization in pyrazolo[3,4-b]pyridines relies heavily on strategic incorporation of trifluoromethyl groups and heteroaromatic systems at specific ring positions. These substituents confer distinct advantages through electronic, steric, and pharmacokinetic modulation:
Hydrophobic Interactions: The -CF₃ group occupies a hydrophobic pocket adjacent to the kinase catalytic cleft, enhancing binding affinity. Molecular modeling studies indicate that 4-trifluoromethyl pyrazolo[3,4-b]pyridines exhibit 3-5 fold lower energy scores than non-fluorinated analogs when docked with fungal PDK1 orthologs [4].
Heteroaromatic Substituents (e.g., 2-Furyl):
Table 4: Impact of Substituents on Biological Activity of Pyrazolo[3,4-b]pyridine Analogues
C4 Substituent | C6 Substituent | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | Relative Potency vs Unsubstituted Core |
---|---|---|---|---|
-CF₃ | 2-Furyl | 0.25 (S. aureus) | 0.96 (C. albicans) | 12-fold increase |
-CH₃ | 2-Furyl | 3.7 (S. aureus) | 13.3 (C. albicans) | 1.5-fold increase |
-CF₃ | Phenyl | 1.8 (S. aureus) | >32 (C. albicans) | 3-fold increase |
-OCH₃ | 2-Thienyl | 1.5 (S. aureus) | 6.25 (C. albicans) | 5-fold increase |
The acetic acid moiety at N1 provides additional benefits:
Synthetic methodologies for introducing these groups include:
Table 5: Physicochemical Properties of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
Property | Value | Measurement Method | Bioavailability Implications |
---|---|---|---|
Molecular Formula | C₁₄H₁₁F₃N₃O₃ | High-resolution MS | Balanced size for membrane permeation |
Molecular Weight | 307.25 g/mol | Calculated | Optimal for CNS penetration (<500 Da) |
Boiling Point | 531.6±50.0°C | Simulated (EPI Suite) | Indicates thermal stability |
Density | 1.54±0.1 g/cm³ | Predicted | -- |
logP (iLogP) | 2.7–3.0 | Calculated (ChemDraw) | Ideal for oral absorption (1–3) |
Hydrogen Bond Acceptors | 6 | Counted | Facilitates water solubility |
Hydrogen Bond Donors | 1 (carboxylic acid) | Counted | Enables ionic interactions with targets |
Topological Polar Surface Area | 61.4 Ų | Calculated | Suggests moderate cell permeability |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: